3-Bromo-5-chloro-2-methylbenzonitrile
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Overview
Description
3-Bromo-5-chloro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylbenzonitrile typically involves the bromination and chlorination of 2-methylbenzonitrile. The process can be carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methylbenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-chloro-2-methylbenzonitrile is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: As an intermediate in the development of new drugs and therapeutic agents.
Material Science: In the synthesis of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methylbenzonitrile is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form new chemical bonds and structures, which can interact with various molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzonitrile
- 3-Bromo-2-(bromomethyl)benzonitrile
- 3-Bromo-2-chlorobenzonitrile
Uniqueness
3-Bromo-5-chloro-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Bromo-5-chloro-2-methylbenzonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile functional group. Its molecular formula is C9H6BrClN, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H6BrClN
- Molecular Weight : 232.51 g/mol
- Functional Groups : Bromine (Br), Chlorine (Cl), Nitrile (-C≡N)
The presence of halogen atoms and a nitrile group may influence the compound's biological activity, affecting its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance lipophilicity and modulate binding affinity, which is crucial for therapeutic applications. The nitrile group may also participate in nucleophilic attacks, facilitating various biochemical interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuroxan derivatives have shown intrinsic apoptosis induction in melanoma cells through the modulation of AKT/BIM signaling pathways . This suggests that halogenated benzonitriles could potentially serve as leads in developing new anticancer agents.
Antimicrobial Properties
Halogenated compounds, including those similar to this compound, have demonstrated antimicrobial activity. Research has shown that the introduction of halogens can enhance the potency of compounds against various bacterial strains. The precise mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be summarized as follows:
Substituent | Effect on Activity |
---|---|
Bromine (Br) | Increases lipophilicity and enhances binding affinity to targets |
Chlorine (Cl) | Modulates electronic properties, potentially improving interaction with receptors |
Methyl Group | Influences steric hindrance and solubility, impacting overall bioavailability |
The combination of these substituents contributes to the compound's unique biological profile.
Case Studies
- Anticancer Screening : A study evaluated various benzonitrile derivatives for their anticancer properties using human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against melanoma cells .
- Antimicrobial Testing : In another investigation, several halogenated benzonitriles were tested against common pathogens. The findings revealed that these compounds showed promising antibacterial activity, suggesting their potential use in developing new antibiotics.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGFALYBVXIJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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